molecular formula C12H24N2O3 B2703742 tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate CAS No. 1461704-68-6

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Cat. No. B2703742
CAS RN: 1461704-68-6
M. Wt: 244.335
InChI Key: XPNGYPONHJYIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O3. It is also known by other names such as “tert-Butyl (4-methylpiperidin-4-yl)carbamate” and "4- (Boc-amino)-4-methylpip…" .


Synthesis Analysis

The synthesis of carbamates like “tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” can be represented by the SMILES string CC (C) (C)OC (=O)NC1 (C)CCNCC1 . The molecular weight of this compound is 214.305 Da .


Chemical Reactions Analysis

Carbamates like “tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” can undergo various chemical reactions. For instance, they can be synthesized through a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates .


Physical And Chemical Properties Analysis

“tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate” has a boiling point of 308 °C and a density of 1.01 . It is a gray powder that should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard . It is crucial for ensuring accurate results in pharmaceutical research and development .

Synthesis of Ceftolozane

The compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Inhibition of β-Secretase and Acetylcholinesterase

In vitro studies suggest that a compound similar to tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual action can prevent the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 , which is significant in the context of Alzheimer’s disease research.

Acetonization and Boc Protection

The compound is involved in chemical processes such as acetonization and Boc protection . These processes are fundamental in organic chemistry and are widely used in the synthesis of complex molecules .

Study of Stereochemistry

The compound has been used in the study of stereochemistry, particularly in the reduction of 3-ketopiperidines . The methyl substituent at 4-C was significantly hindered by the axial attack of the reagent during the isopropylate reduction .

N-Methoxy-N-Methyl Amidation

The compound is involved in the N-methoxy-N-methyl amidation process . This is a key step in the synthesis of many organic compounds .

properties

IUPAC Name

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGYPONHJYIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.